4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a pyrazole moiety and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring, which is then coupled with a thiophene derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid
Reduction: 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-methanol
Substitution: Halogenated or nitrated derivatives of the thiophene ring
Scientific Research Applications
4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Cyclopropyl-1H-pyrazol-4-YL)thiophene-2-carbaldehyde
- 4-(3-Cyclopropyl-1H-pyrazol-5-YL)thiophene-2-carbaldehyde
- 4-(3-Cyclopropyl-1H-pyrazol-1-YL)benzaldehyde
Uniqueness
4-(3-Cyclopropyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the thiophene ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
4-(3-cyclopropylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2OS/c14-6-10-5-9(7-15-10)13-4-3-11(12-13)8-1-2-8/h3-8H,1-2H2 |
InChI Key |
CDMNMUAOWYFDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2)C3=CSC(=C3)C=O |
Origin of Product |
United States |
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